molecular formula C16H27NO4 B6646882 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid

Cat. No. B6646882
M. Wt: 297.39 g/mol
InChI Key: KCYRYJDUWWYSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C18H29NO4. It is also known as 'COCO' and is a derivative of oxane. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as exhibit antimicrobial and anti-inflammatory properties. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. However, one limitation is that the compound may not be readily available, and its synthesis can be complex and time-consuming.

Future Directions

There are several future directions for research on 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and to evaluate its efficacy in vivo. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its potency against a wider range of bacterial strains. Additionally, research can be done to explore its potential use in the treatment of inflammatory diseases.
In conclusion, 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid is a promising compound with potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. Its low toxicity profile, anticancer, antimicrobial, and anti-inflammatory properties make it a promising candidate for further research. Future studies can explore its potential use in the treatment of cancer, as an antimicrobial agent, and in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid involves the reaction of cyclooctanecarboxylic acid with N-(tert-butoxycarbonyl)glycine methyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid as a white solid.

Scientific Research Applications

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid has potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-[(cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c18-14(13-6-4-2-1-3-5-7-13)17-12-16(15(19)20)8-10-21-11-9-16/h13H,1-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYRYJDUWWYSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid

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